molecular formula C14H19N3O3 B442488 (4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE

(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE

Cat. No.: B442488
M. Wt: 277.32g/mol
InChI Key: IOQDNKIITJTZAZ-UHFFFAOYSA-N
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Description

(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE is a chemical compound with the molecular formula C14H19N3O3 and a molecular weight of 277.31896 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a benzoyl group that contains nitro and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of (4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE involves several steps. One common synthetic route includes the reaction of 1-ethylpiperazine with 3-nitro-4-methylbenzoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

(4-ETHYLPIPERAZINO)(4-METHYL-3-NITROPHENYL)METHANONE can be compared with other similar compounds, such as:

    1-Ethyl-4-{3-nitrobenzoyl}piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.

    1-Ethyl-4-{4-methylbenzoyl}piperazine:

    1-Ethyl-4-{3-nitro-4-methylphenyl}piperazine: Similar structure but different substitution pattern, leading to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H19N3O3

Molecular Weight

277.32g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methyl-3-nitrophenyl)methanone

InChI

InChI=1S/C14H19N3O3/c1-3-15-6-8-16(9-7-15)14(18)12-5-4-11(2)13(10-12)17(19)20/h4-5,10H,3,6-9H2,1-2H3

InChI Key

IOQDNKIITJTZAZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 4-methyl-3-nitro-benzoic acid (730 mg, 4.03 mmol), WSCI (930 mg, 4.85 mmol), HOBt (110 mg, 0.674 mmol) and N-ethylpiperazine (608 μl, 4.79 mmol), dichloromethane (8 ml) was added, followed by stirring for 13 hours. The reaction mixture was washed with aqueous ammonium chloride solution, and subsequently dried over sodium sulfate. After filtering sodium sulfate, the filtrate was concentrated under reduced pressure, to obtain (4-ethyl-piperazin-1-yl)-(4-methyl-3-nitro-phenyl)-methanone (1.06 g, 95%).
Quantity
730 mg
Type
reactant
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
608 μL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

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